Placental growth factor is a key angiogenic factor primarily associated with the placenta but also found in various tissues. First identified in 1991, it is part of the vascular endothelial growth factor family, which includes other important growth factors such as vascular endothelial growth factor A, vascular endothelial growth factor B, and others. Placental growth factor plays a crucial role in angiogenesis, particularly during pregnancy, and is implicated in various pathophysiological conditions, including preeclampsia and cancer.
Placental growth factor is classified as a member of the vascular endothelial growth factor family. It exists in multiple isoforms—specifically four variants (PlGF-1 to PlGF-4)—which differ in their binding affinities and biological activities. The human placental growth factor gene is located on chromosome 14q14 .
Placental growth factor can be synthesized through recombinant DNA technology, where the gene encoding placental growth factor is inserted into an expression vector and transfected into host cells (often Chinese hamster ovary cells). This method allows for the production of large quantities of the protein for research or therapeutic purposes.
The synthesis process typically involves:
The structure of placental growth factor consists of a cysteine-knot motif typical of the vascular endothelial growth factor family, which contributes to its stability and biological activity. The protein forms a homodimeric structure that is essential for its function.
The molecular weight of placental growth factor varies depending on the isoform but generally ranges around 20-25 kDa. The specific isoforms differ in their heparin-binding capabilities and receptor interactions .
Placental growth factor primarily interacts with vascular endothelial growth factor receptor 1 (VEGFR-1) and its soluble variant sFlt-1. These interactions trigger several downstream signaling pathways that promote angiogenesis and cell proliferation.
The binding of placental growth factor to VEGFR-1 activates several intracellular signaling cascades, including:
Placental growth factor exerts its effects through paracrine signaling mechanisms during pregnancy, promoting angiogenesis within the placenta and supporting trophoblast cell function. It enhances blood vessel formation by stimulating endothelial cell proliferation and migration.
Studies indicate that low levels of placental growth factor are associated with adverse pregnancy outcomes such as preeclampsia and intrauterine growth restriction . Experimental models have shown that supplementation with placental growth factor can mitigate these conditions by restoring normal angiogenic processes.
Placental growth factor exists predominantly as a glycosylated homodimer in physiological conditions. It is soluble in aqueous solutions, with stability influenced by pH and temperature.
The chemical properties include:
Placental growth factor has several applications in scientific research and clinical settings:
PlGF is indispensable for trophoblast function and vascular remodeling during placental development. Secreted by villous trophoblasts, it promotes cytotrophoblast differentiation into invasive extravillous trophoblasts (EVTs). These cells remodel maternal spiral arteries by replacing endothelial cells, transforming them into high-capacity conduits essential for fetal perfusion [5] [8]. Hypoxia in early pregnancy upregulates PlGF expression via HIF-1α and NF-κB pathways, though its promoter lacks classical hypoxia-response elements (HREs) [1] [8].
In angiogenesis, PlGF operates through:
PlGF deficiency in mice (PlGF−/−) does not impair development but causes defective angiogenesis during ischemia, inflammation, and wound healing. Bone marrow transplantation restores angiogenesis, implicating PlGF in progenitor cell mobilization [8] [10].
Table 2: Angiogenic Functions of PlGF
Mechanism | Biological Effect | Pathway |
---|---|---|
VEGFR-1 activation | Monocyte recruitment; endothelial survival | PI3K/Akt |
VEGF-A displacement | Enhanced VEGFR-2 signaling | ERK/p38 MAPK |
VEGF-A/PlGF heterodimer | Synergistic endothelial mitogenesis | VEGFR-1/VEGFR-2 heterodimerization |
Neuropilin binding (PlGF-2/4) | Cell adhesion; vessel patterning | Integrin αvβ3 activation |
PlGF was discovered in 1991 by Maria Graziella Persico, who isolated its cDNA from a human placental library. Initial sequencing revealed 53% amino acid identity with VEGF-A, classifying it as a VEGF family member [3] [10]. Crystallography at 2.0 Å resolution (1997) confirmed structural homology with VEGF-A, particularly in receptor-binding domains [1].
Key research milestones:
Persico’s collaboration with Peter Carmeliet established that PlGF−/− mice had normal viability but impaired adaptive angiogenesis, redirecting focus to its role in stress-induced vascular growth [3] [8].
PlGF resides within the VEGF/PDGF cystine-knot superfamily. Phylogenetically, VEGF members diverged from a common ancestor, with PlGF most closely related to VEGF-A (42% sequence identity) [4] [6]. Unlike other VEGFs, PlGF’s functions extend beyond endothelial regulation:
Table 3: VEGF Family Members and Functions
Member | Receptors | Primary Role | Placental Expression |
---|---|---|---|
VEGF-A | VEGFR-1, VEGFR-2 | Vasculogenesis; permeability | Villous mesenchyme |
PlGF | VEGFR-1 | Trophoblast invasion; angiogenesis | Villous trophoblast |
VEGF-B | VEGFR-1 | Fatty acid transport | Low |
VEGF-C | VEGFR-2, VEGFR-3 | Lymphangiogenesis | Villous endothelium |
VEGF-D | VEGFR-2, VEGFR-3 | Lymphatic metastasis | Syncytiotrophoblast |
Unique characteristics:
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: